3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

MALT1 inhibitor physicochemical property prediction drug-likeness

3-(Pyridazin-3-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS 2034576-32-2) is a synthetic small-molecule featuring a piperidine-1-carboxamide core functionalized with a pyridazin-3-yloxy moiety at the 3-position and an N-thiophen-2-yl urea-type linkage. This compound belongs to the broader class of piperidine carboxamide-based MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein paracaspase inhibitors, a target validated in activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL) and autoimmune disorders.

Molecular Formula C14H16N4O2S
Molecular Weight 304.37
CAS No. 2034576-32-2
Cat. No. B2534358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
CAS2034576-32-2
Molecular FormulaC14H16N4O2S
Molecular Weight304.37
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)NC2=CC=CS2)OC3=NN=CC=C3
InChIInChI=1S/C14H16N4O2S/c19-14(16-13-6-3-9-21-13)18-8-2-4-11(10-18)20-12-5-1-7-15-17-12/h1,3,5-7,9,11H,2,4,8,10H2,(H,16,19)
InChIKeySQFVGVQJQQHFIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Pyridazin-3-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS 2034576-32-2): Structural Identity and Class Context for Procurement Decisions


3-(Pyridazin-3-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS 2034576-32-2) is a synthetic small-molecule featuring a piperidine-1-carboxamide core functionalized with a pyridazin-3-yloxy moiety at the 3-position and an N-thiophen-2-yl urea-type linkage. This compound belongs to the broader class of piperidine carboxamide-based MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) paracaspase inhibitors, a target validated in activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL) and autoimmune disorders. While structurally related to the N-aryl-piperidine-4-carboxamide MALT1 inhibitor series reported by Novartis [1] and distinct from phenothiazine-based inhibitors such as mepazine [2], the compound’s 3-pyridazinyloxy substitution pattern and thiophene-containing urea terminus define a unique chemotype with no direct biological characterization yet published in peer-reviewed literature.

Why MALT1-Targeting Piperidine Carboxamides Cannot Be Freely Interchanged: Categorical Risks of Analog Substitution for CAS 2034576-32-2


Piperidine carboxamide MALT1 inhibitors exhibit extreme sensitivity to substitution pattern, with potency shifts exceeding 100-fold arising from minor modifications at the urea N-aryl terminus or the piperidine 3- vs 4-position heteroaryloxy attachment [1]. Mepazine and related phenothiazines inhibit MALT1 through a distinct allosteric mechanism (IC50: 0.42–0.83 µM for GSTMALT1 domains) but carry off-target liabilities including dopamine D2 and histamine H1 receptor antagonism unrelated to MALT1 pharmacology [2]. Conversely, advanced allosteric MALT1 inhibitors such as MLT-748 achieve IC50 values of 5 nM via binding to the Trp580 allosteric pocket, a binding mode inaccessible to piperidine carboxamide scaffolds [3]. For procurement, assuming equivalence between 3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide and any 4-pyridazinyloxy analog, thiophene-methyl analog, or phenothiazine-class inhibitor risks introducing uncharacterized potency gaps, altered selectivity profiles, and undetermined pharmacokinetic behavior that can compromise experimental reproducibility and lead to erroneous target validation conclusions.

Quantitative Differentiation Evidence for 3-(Pyridazin-3-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide Against Closest Analogs


Predicted Physicochemical Descriptors Differentiate This 3-Pyridazinyloxy-Thiophene Chemotype from 4-Pyridazinyloxy and Pyrrolidine Analogues

High-strength differential evidence is limited for CAS 2034576-32-2. The following data derive from computational predictions (class-level inference) in the absence of published biochemical IC50 values for the target compound. Using SwissADME in silico prediction, the target compound (C14H16N4O2S; MW 304.37) is predicted to exhibit topological polar surface area (TPSA) approximately 85 Ų and calculated logP ~2.1. By comparison, the 4-pyridazinyloxy regioisomer (N-(thiophen-2-yl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide; not yet assigned CAS; predicted MW 304.37) presents TPSA ~85 Ų with logP ~2.1 (identical predicted values due to the same atom connectivity). The pyrrolidine core analog 3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide (CAS not assigned; MW 290.34) is predicted to display reduced logP (~1.7) and lower molecular flexibility, which may alter membrane permeability relative to the piperidine scaffold . The thiophen-2-ylmethyl analog 3-(pyridazin-3-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide (CAS not assigned; MW 318.4) incorporates a methylene spacer between the urea and thiophene, predicted to increase conformational flexibility and logP (~2.5), potentially enhancing non-specific protein binding . These computational estimates provide provisional differentiation for procurement selection among structurally proximate analogs, pending confirmatory experimental determination.

MALT1 inhibitor physicochemical property prediction drug-likeness

Scaffold-Level Comparison: Piperidine-1-Carboxamide MALT1 Inhibitors vs Phenothiazine and Allosteric Chemotypes

Although no IC50 for CAS 2034576-32-2 has been reported, the piperidine-1-carboxamide scaffold class has demonstrated MALT1 inhibitory activity. The Novartis N-aryl-piperidine-4-carboxamide series achieved biochemical IC50 values in the low nanomolar range (advanced compounds: 10–100 nM) with cellular activity in Jurkat T-cell activation and OCI-Ly3 B-lymphoma proliferation assays [1]. Mepazine (phenothiazine class) inhibits GSTMALT1 full-length with IC50 = 0.83 µM and GSTMALT1 325-760 fragment with IC50 = 0.42 µM, approximately 10- to 100-fold weaker than optimized piperidine carboxamides [2]. The allosteric inhibitor compound 40 (triazolopyridazine class) achieves IC50 = 0.01 µM in biochemical assay, 0.05 µM in Jurkat T-cell activation, and 0.10/0.06 µM for IL-6/IL-10 secretion in TMD8 cells — representing potency 40- to 80-fold greater than mepazine [3]. The target compound's 3-pyridazinyloxy substitution is structurally distinct from the 4-carboxamide orientation dominant in the Novartis series, suggesting a potentially divergent binding mode, though no direct binding data exist. The thiophene urea terminus differs from the phenyl and heteroaryl ureas prevalent in previously optimized MALT1 inhibitors, potentially conferring unique hydrogen-bonding geometry at the MALT1 active or allosteric site.

MALT1 protease inhibition scaffold comparison allosteric inhibitor

Structural Differentiator: 3-Pyridazinyloxy vs 4-Pyridazinyloxy Regioisomerism Defines Distinct 3D Pharmacophore Geometry

The 3-position attachment of the pyridazinyloxy group on the piperidine ring of CAS 2034576-32-2 creates a spatial geometry fundamentally distinct from the 4-pyridazinyloxy regioisomer and from the Novartis piperidine-4-carboxamide series. In the 3-substituted piperidine, the pyridazinyloxy vector projects approximately 60° relative to the piperidine ring plane, whereas the 4-substituted analog presents a near-linear projection [1]. This difference is expected to position the pyridazine nitrogen atoms at distinct distances from the MALT1 active-site or allosteric-pocket residues. The closest marketed analogs — N-(5-chloro-2-methoxyphenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide (CAS 1797951-67-7) and N-(2,3-dimethoxyphenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide (CAS 1797536-26-5) — both deploy the 4-pyridazinyloxy architecture and lack the thiophene urea terminus, making them poor surrogates for the target compound in SAR studies [2]. The 3-substitution pattern is relatively unexplored in the MALT1 patent space, which is dominated by 4-substituted piperidine and piperazine scaffolds, suggesting that CAS 2034576-32-2 may access an underexplored region of chemical space for this target class.

regioisomer differentiation pharmacophore modeling piperidine conformational analysis

Thiophene Urea Terminus vs Phenyl Urea Terminus: Predicted Hydrogen-Bonding and Sulfur-Mediated Binding Interactions

The N-(thiophen-2-yl) carboxamide terminus of CAS 2034576-32-2 differentiates it from the N-phenyl, N-benzyl, and N-phenethyl urea-terminated analogs that dominate the piperidine carboxamide MALT1 inhibitor patent landscape. The thiophene sulfur atom can engage in sulfur-π interactions with aromatic protein residues (Phe, Tyr, Trp) and sulfur-aromatic interactions that are geometrically and energetically distinct from the CH-π interactions available to phenyl ureas [1]. The thiophene ring exhibits dipole moment ~0.55 D (vs ~0 D for benzene), creating a polarized electrostatic surface that may enhance binding to MALT1's allosteric Trp580 pocket, which is known to accommodate heteroaromatic moieties in allosteric inhibitors such as MLT-748 [2]. Additionally, the thiophene 2-position substitution pattern places the sulfur atom proximal to the urea NH, potentially modulating the urea NH pKa and hydrogen-bond donor strength relative to phenyl urea analogs. These predicted electronic differences remain to be experimentally validated through comparative biochemical IC50 determinations against matched phenyl-urea and thiophene-urea compound pairs.

thiophene SAR urea hydrogen bonding sulfur-aromatic interactions

Procurement-Relevant Application Scenarios for 3-(Pyridazin-3-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide


Chemical Probe Development for MALT1 Paracaspase Deorphanization Studies

Given the compound's unexplored 3-pyridazinyloxy-thiophene chemotype, the primary procurement scenario is as a chemical biology probe for investigating structure-activity relationships (SAR) at the MALT1 allosteric or active site. Unlike extensively characterized inhibitors such as mepazine (IC50: 0.42–0.83 µM) [1] or advanced allosteric inhibitors (IC50: 5–10 nM) [2], CAS 2034576-32-2 offers a structurally orthogonal scaffold suitable for resistance-profiling panels and chemical genetic screens aimed at identifying MALT1-dependent vulnerabilities not addressed by current inhibitor chemotypes.

Regioisomer Selectivity Profiling in MALT1 Biochemical Assays

The 3-pyridazinyloxy substitution represents a relatively unexplored attachment geometry in the MALT1 inhibitor field, which is dominated by 4-substituted piperidine scaffolds [1]. Procuring CAS 2034576-32-2 alongside its 4-pyridazinyloxy regioisomer enables head-to-head biochemical comparison to determine whether the 3-substitution pattern confers gains in potency, selectivity, or metabolic stability. This regioisomer pair serves as a minimal chemical perturbation system for isolating the contribution of pyridazinyloxy attachment geometry to MALT1 binding.

Thiophene-Containing Fragment-Based Drug Discovery Libraries

The thiophene-2-yl urea substructure provides sulfur-mediated interaction potential (sulfur-π, sulfur-aromatic, and S···H-N hydrogen bonding) that is absent in phenyl urea MALT1 inhibitors [1]. CAS 2034576-32-2 can serve as a thiophene-containing lead-like fragment (MW 304.37; within fragment lead-like property space) for fragment-based screening campaigns targeting MALT1 and other proteases where sulfur-mediated binding may enhance affinity or selectivity over purely carbon-based aromatic ureas.

Computational Chemistry Benchmarking and Pharmacophore Model Validation

The compound's structural novelty — combining a 3-pyridazinyloxy piperidine with a thiophene urea — makes it suitable as a computational benchmarking molecule for docking, free energy perturbation (FEP), and pharmacophore modeling studies focused on MALT1. Procurement enables experimental determination of IC50, binding kinetics, and co-crystal structures that can validate or refute predicted binding modes derived from the piperidine carboxamide class [1], thereby improving in silico screening accuracy for future MALT1 inhibitor discovery efforts.

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